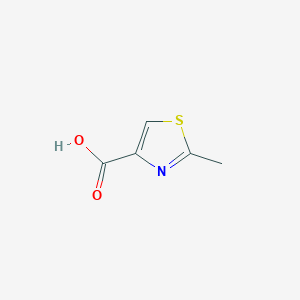

2-Methyl-1,3-thiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140907. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDRDZMTEOIWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301072 | |

| Record name | 2-Methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35272-15-2 | |

| Record name | 35272-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,3-thiazole-4-carboxylic acid (CAS: 35272-15-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a carboxylic acid at the 4-position. This molecule serves as a valuable building block in medicinal chemistry and materials science. The thiazole moiety is a key pharmacophore in numerous clinically approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential applications of this compound, with a focus on experimental protocols and data presentation for the research and development community.

Physicochemical Properties

This compound is typically a solid at room temperature, with a color ranging from white to light yellow or brown. It is slightly soluble in water and more soluble in polar organic solvents.

| Property | Value | Reference(s) |

| CAS Number | 35272-15-2 | [1] |

| Molecular Formula | C₅H₅NO₂S | [1] |

| Molecular Weight | 143.16 g/mol | |

| Appearance | White to light yellow or brown solid | - |

| Melting Point | 145-150 °C | |

| Boiling Point | Decomposes before boiling | [2] |

| pKa | ~3.7 (approximate for the carboxylic acid group) | [2] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents like DMSO. | [2][3] |

| SMILES | Cc1nc(cs1)C(=O)O | |

| InChI | 1S/C5H5NO2S/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent such as DMSO-d₆, the following proton signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H5 proton on the thiazole ring |

| ~2.7 | s | 3H | Methyl (CH₃) protons at C2 |

| ~13.0 | br s | 1H | Carboxylic acid (COOH) proton |

Note: The chemical shift of the carboxylic acid proton can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The expected carbon chemical shifts are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C2 (Thiazole ring) |

| ~145-150 | C4 (Thiazole ring) |

| ~125-130 | C5 (Thiazole ring) |

| ~162-165 | Carboxylic acid carbon (COOH) |

| ~19-21 | Methyl carbon (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| ~1600 | C=N stretch | Thiazole ring |

| ~1400-1500 | C=C stretch | Thiazole ring |

| 1200-1300 | C-O stretch | Carboxylic acid |

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 143 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).

Synthesis of this compound

There are two primary synthetic routes to this compound: the Hantzsch thiazole synthesis and the hydrolysis of a corresponding ester.

Hantzsch Thiazole Synthesis

This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable α-halo-β-ketoester would react with thioacetamide.

Caption: Hantzsch synthesis workflow.

Experimental Protocol (General):

-

Cyclocondensation: Equimolar amounts of an appropriate α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) and thioacetamide are dissolved in a suitable solvent such as ethanol.

-

The reaction mixture is heated under reflux for several hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The crude ester is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by chromatography or recrystallization.

-

Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid, as described in the next section.

Hydrolysis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate

This is a straightforward method starting from the corresponding ethyl ester.

Caption: Ester hydrolysis workflow.

Experimental Protocol:

-

Dissolve ethyl 2-methyl-1,3-thiazole-4-carboxylate in a suitable solvent like tetrahydrofuran (THF) or ethanol.[4]

-

Add an aqueous solution of a base, such as 10% (w/v) potassium hydroxide (KOH) or sodium hydroxide (NaOH).[4]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]

-

Cool the reaction mixture and adjust the pH to approximately 4 with a 1 M hydrochloric acid (HCl) solution to precipitate the carboxylic acid.[4]

-

Extract the product with an organic solvent like ethyl acetate.[4]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

The product can be further purified by recrystallization.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the thiazole-4-carboxylic acid scaffold is of significant interest in drug discovery. Derivatives have shown a range of biological activities.

Antimicrobial and Antifungal Activity

Thiazole derivatives are known to possess broad-spectrum antimicrobial and antifungal properties.[5][6] For instance, certain 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated good fungicidal activity at a concentration of 50 μg/mL.[5] Other studies on thiazole derivatives have reported Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains, although specific data for the title compound is not available.[4][7]

Enzyme Inhibition

The thiazole-4-carboxylic acid moiety has been explored as a potential inhibitor for various enzymes.

-

Metallo-β-lactamase (MBL) Inhibition: Derivatives of 2-aminothiazole-4-carboxylic acids have been identified as broad-spectrum inhibitors of MBLs, which are enzymes responsible for bacterial resistance to β-lactam antibiotics.[8] This suggests that this compound could be a starting point for the design of novel MBL inhibitors.

-

Cyclooxygenase (COX) Inhibition: Some thiazole carboxamide derivatives have been investigated as inhibitors of COX-1 and COX-2 enzymes, which are targets for anti-inflammatory drugs.[9]

Caption: Potential enzyme inhibition pathways.

Agrochemicals

Thiazole derivatives have also found applications in the agrochemical industry as fungicides and herbicides, contributing to crop protection.[6]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established methods like the Hantzsch synthesis and ester hydrolysis. While specific biological data for this exact molecule is sparse, the broader class of thiazole-4-carboxylic acid derivatives has demonstrated promising antimicrobial, antifungal, and enzyme-inhibitory activities. This technical guide provides a foundational understanding for researchers and scientists to further explore the properties and applications of this compound and its analogs in the quest for novel therapeutic agents and functional materials. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. scbt.com [scbt.com]

- 2. 2-Methyl-Thiazole-4-Carboxylic Acid: Properties, Applications, Safety & Supplier China | High-Quality Chemical Manufacturer [chemheterocycles.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1,3-thiazole-4-carboxylic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thiazole core is a prevalent scaffold in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, detailed synthesis protocols, and a summary of the known biological activities of its derivatives, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Chemical Structure and Properties

This compound is a substituted thiazole with a methyl group at the 2-position and a carboxylic acid group at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35272-15-2 | |

| Molecular Formula | C₅H₅NO₂S | |

| Molecular Weight | 143.16 g/mol | |

| Melting Point | 145-150 °C | |

| Appearance | Solid | |

| SMILES | Cc1nc(cs1)C(O)=O | |

| InChI | 1S/C5H5NO2S/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) | |

| InChIKey | ZHDRDZMTEOIWSX-UHFFFAOYSA-N |

Spectroscopic Properties

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the thiazole ring.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3000 - 2500 | Broad, Strong |

| C=O stretch (Carboxylic acid) | 1780 - 1710 | Strong |

| C=N stretch (Thiazole ring) | ~1619 | Medium |

| C=C stretch (Thiazole ring) | ~1564 | Medium |

Note: The exact positions of the peaks can vary depending on the sample preparation method.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.7 | Singlet |

| CH (thiazole ring) | ~8.3 | Singlet |

| COOH | ~13.0 | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar structures. The solvent used can influence the exact chemical shifts.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~19 |

| C4 (thiazole ring) | ~145 |

| C5 (thiazole ring) | ~125 |

| C2 (thiazole ring) | ~165 |

| COOH | ~163 |

Note: Predicted values are based on typical chemical shifts for similar structures.

2.3. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 143.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Hantzsch thiazole synthesis being a prominent route.

3.1. Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings from α-halocarbonyl compounds and a source of sulfur, typically a thioamide.

Logical Workflow for Hantzsch Synthesis:

Caption: General workflow for the Hantzsch synthesis of this compound.

3.1.1. Experimental Protocol: Synthesis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: To this solution, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-methyl-1,3-thiazole-4-carboxylate. The product can be further purified by column chromatography on silica gel.

3.2. Hydrolysis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Hydrolysis

-

Reaction Setup: Dissolve ethyl 2-methyl-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction: The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

Work-up: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

-

Isolation: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Applications in Drug Development and Biological Activity

The thiazole ring is a key structural motif in many pharmaceuticals. While specific biological data for this compound is limited in the public domain, its derivatives have shown a wide range of pharmacological activities.

4.1. Potential Therapeutic Areas

Derivatives of this compound have been investigated for their potential as:

-

Anticancer Agents: Thiazole-containing compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

-

Antimicrobial Agents: The thiazole scaffold is present in several antimicrobial drugs. Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

-

Antidiabetic Agents: Certain thiazole derivatives, particularly thiazolidinediones, are known to improve insulin sensitivity. Research has explored other thiazole-containing molecules for their potential to manage hyperglycemia.

Signaling Pathway Implication (Hypothetical):

Based on the activities of its derivatives, it can be hypothesized that this compound or its analogs could potentially interact with signaling pathways involved in cell cycle regulation, apoptosis, or metabolic control. For instance, in cancer, a potential (though unconfirmed for this specific molecule) mechanism could involve the inhibition of protein kinases.

Caption: Hypothetical signaling pathway inhibition by a thiazole derivative in cancer.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its structure, properties, and synthesis. Further research into the specific biological activities of this core molecule is warranted to fully elucidate its potential in drug discovery and development. The experimental protocols and data presented herein serve as a foundational resource for researchers in this exciting field.

An In-depth Technical Guide to the Synthesis of 2-Methylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-methylthiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the core synthetic methodology, including experimental protocols and quantitative data, to support research and development activities.

Introduction

2-Methylthiazole-4-carboxylic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of biologically active molecules. Its structural motif is found in numerous pharmaceutical agents, highlighting the importance of efficient and well-understood synthetic routes. The most common and established method for the synthesis of the 2-methylthiazole core is the Hantzsch thiazole synthesis, a robust and versatile reaction for forming the thiazole ring.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis and Subsequent Hydrolysis

The principal pathway for the synthesis of 2-methylthiazole-4-carboxylic acid involves a two-step process:

-

Hantzsch Thiazole Synthesis: The formation of the thiazole ring through the condensation of a thioamide (thioacetamide) with an α-halocarbonyl compound (an ester of 2-bromo- or 2-chloro-3-oxobutanoic acid). This reaction directly yields an ester of 2-methylthiazole-4-carboxylic acid.

-

Ester Hydrolysis: The subsequent hydrolysis of the resulting ethyl 2-methylthiazole-4-carboxylate to the final carboxylic acid product.

The overall reaction scheme is presented below:

The Ascendant Therapeutic Potential of 2-Methyl-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing nitrogen and sulfur, has long been a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Within this privileged class of compounds, derivatives of 2-Methyl-1,3-thiazole-4-carboxylic acid are emerging as a particularly promising frontier in the quest for novel therapeutic agents. These derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current state of research into these versatile molecules, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to facilitate further investigation and drug development endeavors.

Diverse Biological Activities at a Glance

Derivatives of this compound have been shown to exhibit a wide spectrum of biological activities, a testament to their chemical tractability and ability to interact with various biological targets. The primary areas of therapeutic interest are:

-

Antimicrobial and Antifungal Activity: A significant body of research highlights the efficacy of these compounds against a range of bacterial and fungal pathogens.[2][3] Their mechanism often involves the disruption of essential cellular processes in microorganisms.

-

Anticancer Activity: These derivatives have demonstrated notable cytotoxicity against various cancer cell lines.[4][5][6] Key mechanisms of action include the inhibition of tubulin polymerization and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[2][7][8][9][10]

-

Anti-inflammatory Activity: Several derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a central role in the inflammatory cascade.[5][11][12][13][14]

-

Other Activities: Beyond these primary areas, research has also suggested potential applications as antidiabetic and neuroprotective agents.[15]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 5b | MCF-7 (Breast) | MTT Assay | 0.48 ± 0.03 | [2] |

| A549 (Lung) | MTT Assay | 0.97 ± 0.13 | [2] | |

| Compound 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [4] |

| HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [4] | |

| Compound 4a | MCF-7 (Breast) | MTT Assay | 12.7 ± 0.77 | [4] |

| HepG2 (Liver) | MTT Assay | 6.69 ± 0.41 | [4] | |

| Compound 9 | HepG2 (Liver) | MTT Assay | 1.61 ± 1.92 (µg/mL) | [6] |

| Compound 10 | HepG2 (Liver) | MTT Assay | 1.98 ± 1.22 (µg/mL) | [6] |

| Compound 2b | COLO205 (Colon) | MTS Assay | 30.79 | [11][13] |

| B16F1 (Melanoma) | MTS Assay | 74.15 | [11][13] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Thiazole Derivative 16 | Escherichia coli | Broth Microdilution | 1.56 - 6.25 | [3] |

| Pseudomonas aeruginosa | Broth Microdilution | 1.56 - 6.25 | [3] | |

| Bacillus subtilis | Broth Microdilution | 1.56 - 6.25 | [3] | |

| Staphylococcus aureus | Broth Microdilution | 1.56 - 6.25 | [3] | |

| Oxothiazole Derivative | Staphylococcus aureus | Disk Diffusion/Broth Dilution | 50-200 | [16] |

| Streptococcus agalactiae | Disk Diffusion/Broth Dilution | 25-100 | [16] | |

| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives | Acinetobacter baumannii | Not Specified | 31.25 | [17] |

| Mycobacterium tuberculosis H37Rv | Not Specified | 0.98 - 1.96 | [17] |

Table 3: COX Inhibition by Thiazole Carboxamide Derivatives

| Compound ID | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 2b | COX-1 | 0.239 | 1.251 | [11][13] |

| COX-2 | 0.191 | [11][13] | ||

| Compound 2a | COX-1 | 2.65 | 2.766 | [11][13] |

| COX-2 | 0.958 | [11][13] | ||

| Compound 2j | COX-2 | 0.957 | 1.507 | [11][13] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. The final concentration of DMSO should not exceed 0.5%. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for another 48-72 hours.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[13][14][18][19][20]

Antimicrobial Activity

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial or fungal inoculum (adjusted to a standard concentration, e.g., 0.5 McFarland standard)

-

Microplate reader (optional)

Procedure:

-

Preparation of Compound Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound solution (at twice the highest desired final concentration) to the first well of each row. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculation: Prepare a standardized inoculum of the microorganism. Dilute the inoculum in broth to the desired final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired starting concentration of the compound.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the absorbance with a microplate reader.[17][21][22][23][24]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.

Inhibition of Tubulin Polymerization

A prominent anticancer mechanism of certain thiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][7][8][9][10] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death) in cancer cells.[25]

Caption: Inhibition of tubulin polymerization by this compound derivatives.

COX Inhibition and the Arachidonic Acid Pathway

The anti-inflammatory properties of these derivatives are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Thiazole derivatives have been shown to bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[5][11][12][13][14]

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Some thiazole derivatives have been investigated for their potential to inhibit key components of this pathway, such as PI3K and mTOR. By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[2][7][26]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Experimental and Drug Discovery Workflow

The discovery and development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of thiazole-based therapeutic agents.

Conclusion and Future Directions

The derivatives of this compound represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The data and protocols presented in this guide underscore the considerable progress made in understanding their biological activities and mechanisms of action. Future research should focus on the continued exploration of the vast chemical space around this core scaffold to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further elucidation of their molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics. The continued investigation of these remarkable compounds holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. pubs.sciepub.com [pubs.sciepub.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. atcc.org [atcc.org]

- 15. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles [mdpi.com]

- 16. google.com [google.com]

- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 18. texaschildrens.org [texaschildrens.org]

- 19. broadpharm.com [broadpharm.com]

- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Thiazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This technical guide delves into the core of thiazole chemistry, focusing on the discovery and historical development of thiazole carboxylic acids. We will explore the seminal synthetic methodologies, provide detailed experimental protocols for key reactions, present quantitative data for comparative analysis, and visualize the intricate signaling pathways influenced by these remarkable compounds.

I. Historical Milestones in Thiazole Chemistry

The journey into the world of thiazoles began in the late 19th century. In 1887, Arthur Hantzsch and his collaborator J. H. Weber reported the first synthesis of a thiazole derivative, laying the foundation for what would become a vast and fruitful area of organic chemistry.[1] This pioneering work, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[1]

A significant advancement in the synthesis of functionalized thiazoles came in 1947 with the work of Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[2] Their method, the Cook-Heilbron thiazole synthesis, provided a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[2] Prior to their work, 5-aminothiazoles were a relatively obscure class of compounds.[2] Cook and Heilbron's publications, particularly their "Studies in the Azole Series," were instrumental in expanding the scope of thiazole chemistry.[2]

These fundamental discoveries paved the way for the synthesis of a myriad of thiazole derivatives, including the therapeutically important thiazole carboxylic acids. These compounds, featuring a carboxylic acid moiety on the thiazole ring, offered a handle for further chemical modifications and were found to possess a wide range of biological activities.

II. Key Synthetic Methodologies and Experimental Protocols

The synthesis of thiazole carboxylic acids relies on the foundational reactions of thiazole ring formation, followed by the introduction or modification of the carboxylic acid group.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains a widely used and versatile method for constructing the thiazole ring.[1] It involves the reaction of an α-halocarbonyl compound with a thioamide.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a typical Hantzsch synthesis procedure.

-

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

-

Procedure:

-

Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Logical Workflow for Hantzsch Thiazole Synthesis

Caption: General workflow for the Hantzsch thiazole synthesis.

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is particularly useful for preparing 5-aminothiazole derivatives.[2]

Experimental Protocol: Synthesis of a 5-Aminothiazole Derivative

This protocol is a generalized representation of the Cook-Heilbron synthesis.

-

Materials:

-

α-Aminonitrile (e.g., aminoacetonitrile)

-

Carbon disulfide

-

Solvent (e.g., ethanol or pyridine)

-

-

Procedure:

-

Dissolve the α-aminonitrile (1 equivalent) in the chosen solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight.

-

The product may precipitate from the reaction mixture. If so, collect it by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or chromatography.

-

Reaction Mechanism of Cook-Heilbron Synthesis

Caption: Simplified mechanism of the Cook-Heilbron synthesis.

Synthesis of Thiazole Carboxylic Acids

Thiazole carboxylic acids can be synthesized through various methods, including the oxidation of a corresponding methyl or hydroxymethylthiazole, or by direct synthesis from appropriate starting materials.

Experimental Protocol: Synthesis of Thiazole-4-carboxylic Acid by Oxidation

This protocol describes the oxidation of 4-methylthiazole.

-

Materials:

-

4-Methylthiazole

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of sodium hydroxide in water.

-

Add 4-methylthiazole to the alkaline solution.

-

Slowly add potassium permanganate in portions to the stirred mixture, controlling the temperature with an ice bath as the reaction is exothermic.

-

After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The thiazole-4-carboxylic acid will precipitate.

-

Collect the product by filtration, wash with cold water, and dry.

-

Experimental Protocol: Synthesis of Thiazole-2-carboxylic Acid via Halogen-Metal Exchange

This method provides a route to thiazole-2-carboxylic acid from 2-bromothiazole.

-

Materials:

-

2-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromothiazole in dry diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Quench the reaction by adding crushed dry ice in one portion.

-

Allow the reaction mixture to warm to room temperature.

-

Add water to the mixture and separate the aqueous layer.

-

Wash the aqueous layer with diethyl ether.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the thiazole-2-carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

III. Quantitative Data of Thiazole Carboxylic Acids and Derivatives

The following tables summarize key quantitative data for selected thiazole carboxylic acids and their derivatives to facilitate comparison.

Table 1: Physicochemical Properties of Thiazole Carboxylic Acid Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Thiazole-2-carboxylic acid | C4H3NO2S | 129.14 | 95-118 |

| Thiazole-4-carboxylic acid | C4H3NO2S | 129.14 | 191 |

| Thiazole-5-carboxylic acid | C4H3NO2S | 129.14 | 212-215 |

Table 2: Synthesis Yields of Selected Thiazole Carboxylic Acid Derivatives

| Compound | Synthesis Method | Starting Materials | Yield (%) | Reference |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Hantzsch Synthesis | Ethyl 2-chloroacetoacetate, Thiourea | ~85 | [3] |

| Thiazole-4-carboxylic acid | Oxidation | 4-Hydroxymethylthiazole, Nitric acid, Sulfuric acid | 94.5 | [4] |

| Methyl 4-aminothiazole-5-carboxylate | Reduction | Methyl 4-amino-2-methylthiothiazole-5-carboxylate, Zn, HCl | 52 | [5] |

Table 3: Biological Activity of Selected Thiazole Carboxylic Acid Derivatives

| Compound Class | Target | Example Compound | IC50 Value | Reference |

| Thiazole Carboxamides | COX-2 | 2-(3-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | 0.958 µM | [6] |

| Thiazole Carboxamides | VEGFR-2 | 4-(4-chlorophenyl)thiazole derivative | 51.09 nM | [7] |

| Thiazole Carboxamides | STING Signaling | Thiazolecarboxamide derivative 15b | Significant inhibition | [8] |

| 1-Thiazol-2-yl-pyrazole-5-carboxylic acid derivatives | Antitumor (BJAB cell line) | Compound 14 | Potent antiproliferative activity | [9] |

IV. Signaling Pathways Modulated by Thiazole Carboxylic Acids

Thiazole carboxylic acid derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] Several thiazole derivatives have been developed as inhibitors of VEGFR-2.[7]

VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and is often overexpressed in various cancers.[11] Thiazole carboxamide derivatives have been investigated as COX-2 inhibitors.[6]

COX-2 Signaling Pathway

Caption: Inhibition of the COX-2 signaling pathway.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.[12] Aberrant activation of this pathway is implicated in autoimmune and inflammatory diseases. Thiazolecarboxamide-based compounds have been identified as inhibitors of STING signaling.[8]

cGAS-STING Signaling Pathway

References

- 1. synarchive.com [synarchive.com]

- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 2-Methyl-1,3-thiazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-Methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a core thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen.[1] While the thiazole moiety itself is a critical pharmacophore found in numerous approved drugs and biologically active agents, this compound is primarily recognized not for its intrinsic biological activity, but as a crucial synthetic intermediate or building block.[2][3][4] Its structure provides a versatile scaffold for chemical modification, enabling the development of more complex molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][5] This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and its application in the synthesis of biologically active derivatives.

Physicochemical Properties

This compound is a solid compound at room temperature with a melting point in the range of 145-150 °C. Its fundamental properties are summarized in the table below, providing essential data for researchers and chemists.

| Property | Value | Reference |

| CAS Number | 35272-15-2 | [6][7] |

| Molecular Formula | C₅H₅NO₂S | [7] |

| Molecular Weight | 143.16 g/mol | |

| Synonyms | 2-Methylthiazole-4-carboxylic acid | [7] |

| Appearance | Solid | |

| Melting Point | 145-150 °C | |

| InChI Key | ZHDRDZMTEOIWSX-UHFFFAOYSA-N | |

| SMILES String | Cc1nc(cs1)C(O)=O |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2-methylthiazole-4-carboxylate. This method is efficient and proceeds under standard laboratory conditions.

Experimental Protocol: Hydrolysis of Ethyl 2-methylthiazole-4-carboxylate

This protocol is based on a general procedure for the saponification of a thiazole carboxylate ester.[6]

Materials:

-

Ethyl 2-methylthiazole-4-carboxylate (starting material)

-

Tetrahydrofuran (THF)

-

10% (w/v) aqueous solution of potassium hydroxide (KOH)

-

1 M hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

The starting material, ethyl 2-methylthiazole-4-carboxylate, is dissolved in tetrahydrofuran (THF).[6]

-

A 10% (w/v) aqueous solution of potassium hydroxide (KOH) is added to the solution.[6]

-

The reaction mixture is stirred at room temperature.[6]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[6]

-

Upon completion, the pH of the reaction solution is carefully adjusted to 4 using 1 M hydrochloric acid (HCl), which protonates the carboxylate salt to form the desired carboxylic acid.[6]

-

The aqueous solution is then extracted with ethyl acetate (EtOAc).[6]

-

The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄).[6]

-

The solvent is removed under reduced pressure (concentrated) to yield the final product, this compound.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via ester hydrolysis.

Caption: Workflow for the synthesis of this compound.

Role in the Development of Bioactive Agents

This compound serves as a foundational scaffold for the synthesis of a diverse array of biologically active derivatives. The carboxylic acid group is a convenient handle for elaboration, typically through the formation of amides, which leads to compounds with significant therapeutic potential.

Key Biological Activities of Derivatives

-

Anti-Tumor Agents: Derivatives of thiazole carboxylic acids have been investigated as potent anti-cancer agents. In one study, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the leukemia drug Dasatinib. One such compound exhibited high antiproliferative potency against human K563 leukemia cells, comparable to Dasatinib itself.[3]

-

Antifungal and Antiviral Activity: A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives demonstrated good fungicidal activity.[2] Several compounds also showed promising activity against the Tobacco Mosaic Virus (TMV), indicating potential applications in agrochemicals or as antiviral leads.[1][2]

-

Insecticidal Activity: In a study focused on 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives, some compounds showed significant insecticidal activity against the potato leafhopper, with control rates as high as 80-100% in greenhouse evaluations.[1]

The following table summarizes the reported biological activities of various classes of derivatives synthesized from or related to this compound.

| Derivative Class | Target/Organism | Reported Activity | Quantitative Data (Example) | Reference |

| 2-Amino-thiazole-5-carboxamides | Human K563 leukemia cells | Anti-proliferative | IC₅₀ values comparable to Dasatinib | [3] |

| 2-Amino-thiazole-5-carboxamides | MCF-7, HT-29 cancer cells | Anti-proliferative | IC₅₀ = 20.2 µM and 21.6 µM | [3] |

| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Various fungi | Fungicidal | >50% activity at 50 µg/mL | [2] |

| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Tobacco Mosaic Virus (TMV) | Antiviral | Good activity at 100 µg/mL | [2] |

| 2-Methyl-4-trifluoromethyl-thiazole-5-carboxamides | Tomato late blight | Fungicidal | 90% control at 375g ai/ha | [1] |

| 2-Methyl-4-trifluoromethyl-thiazole-5-carboxamides | Potato leafhopper | Insecticidal | 80-100% control at 600g ai/ha | [1] |

Role as a Synthetic Intermediate

The primary value of this compound is its function as a versatile intermediate. The core structure is chemically stable, and the carboxylic acid group allows for straightforward modification, most commonly through amide bond formation, to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Caption: Role of the core compound as a precursor to diverse bioactive agents.

Conclusion

This compound is a readily accessible heterocyclic compound with significant value in medicinal chemistry and drug discovery. While it does not possess notable biological activity on its own, its true utility lies in its role as a key structural motif and synthetic intermediate. The presence of a chemically tractable carboxylic acid handle on the stable thiazole ring allows for the systematic development of diverse libraries of derivative compounds, which have demonstrated potent anti-tumor, antifungal, antiviral, and insecticidal properties. This makes this compound an indispensable tool for researchers aiming to develop novel and effective therapeutic and agrochemical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 35272-15-2 [chemicalbook.com]

- 7. scbt.com [scbt.com]

The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of thiazole-based compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Commercially Successful Thiazole-Containing Drugs

The versatility of the thiazole nucleus is evidenced by its presence in numerous FDA-approved drugs, highlighting its importance in drug design and development.[1][2][3][4] These compounds have demonstrated efficacy in treating a range of conditions from infectious diseases to cancer.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Dasatinib | Anticancer | Multi-targeted kinase inhibitor (including BCR-ABL and Src family kinases)[5] |

| Ritonavir | Antiretroviral | HIV protease inhibitor[4] |

| Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibitor |

| Pramipexole | Anti-Parkinson's | Dopamine D2 and D3 receptor agonist |

| Nizatidine | Anti-ulcer | Histamine H2 receptor antagonist |

| Meloxicam | Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibitor |

| Abafungin | Antifungal | Ergosterol biosynthesis inhibitor |

| Fanetizole | Immunomodulator | Not fully elucidated |

Thiazole Derivatives as Potent Anticancer Agents: A Quantitative Perspective

A significant area of research for thiazole-based compounds is in oncology. Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines and their inhibitory effects on key oncogenic kinases. The following tables summarize some of the key quantitative data (IC50 values) for these compounds.

In Vitro Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16[6][7] | [6][7] |

| HepG2 (Liver) | 7.26 ± 0.44[6][7] | [6][7] | |

| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03[6][8] | [6][8] |

| A549 (Lung) | 0.97 ± 0.13[6][8] | [6][8] | |

| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 (µg/mL)[6][9] | [6][9] |

| A549 (Lung) | 12.0 ± 1.73 (µg/mL)[6][9] | [6][9] | |

| Compound 8j | HeLa (Cervical) | 7.90[6][10] | [6][10] |

| HepG2 (Liver) | 7.90[6][10] | [6][10] | |

| Compound 8m | HeLa (Cervical) | 5.15[6][10] | [6][10] |

| HepG2 (Liver) | 5.15[6][10] | [6][10] | |

| Compound 25 | PaCa-2 (Pancreatic) | 5.5 (µg/mL)[11] | [11] |

| PC3 (Prostate) | 11.8 (µg/mL)[11] | [11] | |

| Compound 7b | WM266.4 (Melanoma) | Potent, superior to dabrafenib[12][13] | [12][13] |

| Compound 13a | WM266.4 (Melanoma) | Potent, superior to dabrafenib[12][13] | [12][13] |

Kinase Inhibitory Activity of Thiazole Derivatives

| Compound Class/ID | Target Kinase | IC50 (nM) | Reference |

| Thiazolyl-pyrazoline 10b | EGFR | 40.7 ± 1.0[14] | [14] |

| VEGFR-2 | 78.4 ± 1.5[14] | [14] | |

| Thiazolyl-pyrazoline 10d | EGFR | 32.5 ± 2.2[14] | [14] |

| VEGFR-2 | 43.0 ± 2.4[14] | [14] | |

| Phenyl sulfonyl thiazole 7b | B-RAFV600E | 36.3 ± 1.9[12][13] | [12][13] |

| Phenyl sulfonyl thiazole 13a | B-RAFV600E | 23.1 ± 1.2[12][15] | [12][15] |

| Thiadiazole derivative 3 | Akt | 92.36% inhibition[16] | [16] |

| Thiadiazole derivative 8 | Akt | 86.52% inhibition[16] | [16] |

| Thiadiazole derivative 7b | VEGFR-2 | 40.65[17] | [17] |

| Thiazole-naphthalene 5b | Tubulin Polymerization | 3300[8] | [8] |

| Hydrazinyl thaizole II | VEGFR-2 | 51.09[18] | [18] |

Key Signaling Pathways Targeted by Thiazole-Based Compounds

Thiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by thiazole-based compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a key driver of cell proliferation and is often dysregulated in cancer.[6][19][20] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[6][13][19][20] Thiazole-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and subsequent downstream signaling.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11][21][22] Ligand (VEGF) binding to VEGFR-2 leads to its dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[21][22] Thiazole-based inhibitors can effectively block VEGFR-2 kinase activity, thereby inhibiting angiogenesis.[18][23][24]

B-RAFV600E Signaling Pathway

The B-RAF kinase is a key component of the MAPK/ERK signaling pathway. The V600E mutation in B-RAF leads to its constitutive activation, promoting uncontrolled cell growth and proliferation, and is frequently observed in melanoma.[25][26] Downstream of the mutated B-RAF, the signaling cascade through MEK and ERK remains perpetually active.[25][26] Thiazole-containing drugs, such as dabrafenib, are potent inhibitors of the B-RAFV600E mutant kinase.[12][13]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, and survival.[2][12][14] Aberrant activation of this pathway is a common event in many cancers.[2] Akt, a serine/threonine kinase, is a central node in this pathway, and its inhibition is a key therapeutic strategy.[9][16][27] Thiazole derivatives have been developed as potent inhibitors of Akt.[9][16]

Experimental Protocols

Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.[5][28][29][30] It involves the cyclocondensation reaction between an α-haloketone and a thioamide or thiourea.[28][29][30]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

-

Thiourea (1.5 eq)

-

Ethanol or Methanol

-

5% Sodium Carbonate (Na2CO3) solution

-

Stir bar, round-bottom flask or scintillation vial, condenser (if refluxing), heating mantle or hot plate, Buchner funnel, filter paper, watch glass.

Procedure:

-

In a round-bottom flask or scintillation vial, combine the α-haloketone (1.0 eq) and thiourea (1.5 eq).[28]

-

Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants.[28]

-

Add a stir bar and heat the mixture to reflux (or on a hot plate at a moderate temperature) with stirring for 30 minutes to several hours, monitoring the reaction by Thin Layer Chromatography (TLC).[28]

-

After the reaction is complete, allow the mixture to cool to room temperature.[28]

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product.[28]

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.[28]

-

Wash the solid with cold water to remove any remaining salts.[28]

-

Dry the product on a watch glass or in a desiccator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine its melting point.[28]

In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[15][17][29]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Thiazole-based test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)[23]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[29]

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[17]

-

Prepare serial dilutions of the thiazole test compounds in the complete culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[24]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[15][23]

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.[29]

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][29]

-

Gently shake the plate for a few minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15][23]

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of thiazole compounds against a specific kinase (e.g., EGFR, VEGFR-2, B-RAFV600E, Akt). Specific conditions such as buffer composition, substrate, and enzyme concentration should be optimized for each kinase.

Materials:

-

Recombinant active kinase

-

Specific peptide substrate for the kinase

-

Thiazole-based test compounds dissolved in DMSO

-

Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)[3]

-

ATP (at a concentration close to the Km for the specific kinase)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production)[3]

-

384- or 96-well plates (white plates for luminescence-based assays)

-

Plate reader capable of detecting the signal (e.g., luminescence)

Procedure:

-

Prepare serial dilutions of the thiazole test compounds in the kinase assay buffer.

-

In a multi-well plate, add the test compounds at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" blank control.

-

Add the recombinant kinase to each well (except the blank).

-

Prepare a master mix of the peptide substrate and ATP in the kinase assay buffer.

-

Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).[3]

-

Stop the kinase reaction by adding a stop solution (e.g., EDTA) or the first reagent of the detection kit (e.g., ADP-Glo™ Reagent).[3]

-

Add the detection reagent according to the manufacturer's instructions to generate a signal (e.g., luminescence) that is proportional to the kinase activity.[3]

-

Measure the signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting a dose-response curve.

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a range of clinically successful drugs and the vast number of potent derivatives under investigation, particularly in the field of oncology, underscore its significance. The ability of thiazole-based compounds to selectively target key signaling pathways, such as those driven by EGFR, VEGFR-2, B-RAFV600E, and Akt, provides a strong rationale for their continued development. The experimental protocols detailed in this guide offer a foundation for the synthesis and evaluation of novel thiazole derivatives, paving the way for the discovery of next-generation therapeutics. As our understanding of the molecular drivers of disease deepens, the rational design of new thiazole-based compounds holds immense promise for addressing unmet medical needs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. promega.com [promega.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. B-Raf (V600E Mutant) (IHC600) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 7. youtube.com [youtube.com]

- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. benchchem.com [benchchem.com]

- 19. assaygenie.com [assaygenie.com]

- 20. cusabio.com [cusabio.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. chemhelpasap.com [chemhelpasap.com]

- 26. benchchem.com [benchchem.com]

- 27. youtube.com [youtube.com]

- 28. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 29. promega.com [promega.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

Physicochemical properties of 2-Methyl-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,3-thiazole-4-carboxylic Acid

Introduction

This compound, with the CAS Number 35272-15-2, is a heterocyclic organic compound.[1][2] It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with a methyl group and a carboxylic acid group. This molecule serves as a valuable building block in medicinal chemistry and materials science. Its derivatives have been explored for various pharmacological activities, including antifungal and antiviral properties.[3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its handling, storage, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NO₂S | [2] |

| Molecular Weight | 143.16 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 145 - 163 °C | [4] |

| Boiling Point | Decomposes before boiling | [4] |

| pKa | ~3.7 (for the carboxylic acid group) | [4] |

| Solubility | Slightly soluble in water | [4] |

| SMILES String | Cc1nc(cs1)C(O)=O | |

| InChI Key | ZHDRDZMTEOIWSX-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific data. This section outlines the protocols for the synthesis of this compound and general methods for determining its key physicochemical properties.

Synthesis from Ethyl 2-methylthiazole-4-carboxylate

A common laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester.[1]

Materials:

-

Ethyl 2-methylthiazole-4-carboxylate

-

Tetrahydrofuran (THF)

-

10% (w/v) aqueous potassium hydroxide (KOH)

-

1 M hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolution: Dissolve ethyl 2-methylthiazole-4-carboxylate in tetrahydrofuran (THF).[1]

-

Hydrolysis: Add a 10% (w/v) aqueous solution of potassium hydroxide (KOH) to the reaction mixture.[1]

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[1]

-

Acidification: Adjust the pH of the solution to 4 using 1 M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate or become extractable.[1]

-

Extraction: Extract the aqueous solution with ethyl acetate (EtOAc).[1]

-

Drying: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄) to remove any residual water.[1]

-

Isolation: Concentrate the organic phase under reduced pressure to yield the final product, this compound.[1]

General Protocol for Melting Point Determination

The melting point is a critical indicator of purity.

-

Sample Preparation: A small, dry sample of the crystalline solid is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.

General Protocol for pKa Determination

The acid dissociation constant (pKa) is determined by acid-base titration.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is measured continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations

Diagrams are provided to visually represent the synthesis workflow and the key properties of the molecule.

References

An In-depth Technical Guide to Thiazole Ring Synthesis Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic reactions used to construct the thiazole ring, a crucial heterocyclic motif in numerous pharmaceuticals and biologically active compounds.[1][2][3] We will delve into the mechanisms, scope, and practical applications of the most prominent methods, including the Hantzsch, Gabriel, and Cook-Heilbron syntheses. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

The Hantzsch Thiazole Synthesis